4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl-
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Overview
Description
4-Thia-1,2-diazaspiro[45]dec-2-ene, 3-phenyl- is a heterocyclic compound characterized by a spiro structure containing sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- typically involves the reaction of cyclic ketones with oxamic acid thiohydrazides. This method has been shown to produce high yields of the desired spiro compound. The reaction conditions often include the use of solvents such as ethanol and the application of room temperature conditions to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure consistency and yield in larger batches.
Chemical Reactions Analysis
Types of Reactions
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions can vary but often involve controlled temperatures and specific solvents to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or amines.
Scientific Research Applications
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research has shown its potential as an anti-ulcer agent and its ability to inhibit certain enzymes.
Mechanism of Action
The mechanism by which 4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- exerts its effects involves its interaction with specific molecular targets. For instance, its anti-ulcer activity is believed to be due to its ability to inhibit proton pumps in the stomach lining, thereby reducing acid production . Additionally, its enzyme inhibition properties are linked to its ability to bind to active sites and interfere with enzyme function .
Comparison with Similar Compounds
Similar Compounds
- 1-Thia-3,8-diazaspiro[4.5]dec-2-ene, 2-methyl-
- 3-aryl-1-oxa-2,8-diazaspiro[4.5]dec-2-ene
Uniqueness
4-Thia-1,2-diazaspiro[4.5]dec-2-ene, 3-phenyl- stands out due to its specific spiro structure and the presence of both sulfur and nitrogen atoms, which confer unique chemical properties and reactivity. This makes it particularly valuable in the synthesis of complex molecules and in applications requiring specific reactivity profiles .
Properties
CAS No. |
82243-10-5 |
---|---|
Molecular Formula |
C13H16N2S |
Molecular Weight |
232.35 g/mol |
IUPAC Name |
2-phenyl-1-thia-3,4-diazaspiro[4.5]dec-2-ene |
InChI |
InChI=1S/C13H16N2S/c1-3-7-11(8-4-1)12-14-15-13(16-12)9-5-2-6-10-13/h1,3-4,7-8,15H,2,5-6,9-10H2 |
InChI Key |
HFKPMQDIWZJRJD-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CC1)NN=C(S2)C3=CC=CC=C3 |
Origin of Product |
United States |
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